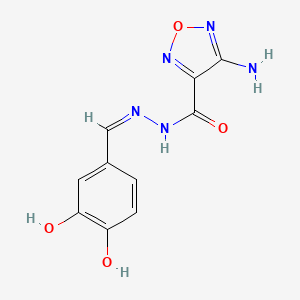
6-phenyl-3-(2-propyn-1-ylthio)-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenyl-3-(2-propyn-1-ylthio)-1,2,4-triazin-5-ol is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is a triazine derivative that has been studied for its unique properties and potential uses in research.
Mechanism of Action
The exact mechanism of action of 6-phenyl-3-(2-propyn-1-ylthio)-1,2,4-triazin-5-ol is not fully understood. However, it has been proposed that the compound may exert its antimicrobial and antifungal effects by inhibiting the growth and replication of microorganisms. The compound may also act as a photosensitizer in photodynamic therapy by generating reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, the compound has been studied for its potential use in photodynamic therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 6-phenyl-3-(2-propyn-1-ylthio)-1,2,4-triazin-5-ol in lab experiments is its antimicrobial and antifungal properties. This makes it a useful compound for studying the effects of antimicrobial agents on microorganisms. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 6-phenyl-3-(2-propyn-1-ylthio)-1,2,4-triazin-5-ol. One area of interest is the compound's potential use in photodynamic therapy for cancer treatment. Further studies are needed to determine the efficacy and safety of using this compound as a photosensitizer. Another potential future direction is the development of new derivatives of the compound with improved properties and reduced toxicity. Additionally, the compound may be studied for its potential use in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 6-phenyl-3-(2-propyn-1-ylthio)-1,2,4-triazin-5-ol has been reported in the literature. The compound can be synthesized through a reaction between 2-propyn-1-ylthiol and 6-phenyl-1,2,4-triazin-3(2H)-one in the presence of a base such as potassium hydroxide. The reaction yields this compound as a white solid.
Scientific Research Applications
6-phenyl-3-(2-propyn-1-ylthio)-1,2,4-triazin-5-ol has been studied for its potential applications in various fields of research. It has been found to possess antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
6-phenyl-3-prop-2-ynylsulfanyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-2-8-17-12-13-11(16)10(14-15-12)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVDBGOPIFHJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-azepanylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6107993.png)
![N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B6107999.png)
![ethyl (4-{[2-[(4-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate](/img/structure/B6108006.png)
![N-[3-(methylthio)phenyl]quinuclidin-3-amine](/img/structure/B6108010.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6108016.png)
![2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6108030.png)
![{2-[(1-benzyl-1H-benzimidazol-2-yl)thio]ethyl}dimethylamine dihydrochloride](/img/structure/B6108036.png)
![2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol](/img/structure/B6108046.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6108047.png)


![1-[cyclohexyl(methyl)amino]-3-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6108064.png)
![4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine](/img/structure/B6108075.png)
